molecular formula C16H15ClN4 B4606117 4-N-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine;hydrochloride

4-N-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine;hydrochloride

Cat. No.: B4606117
M. Wt: 298.77 g/mol
InChI Key: LSVPZLXODHOWMX-UHFFFAOYSA-N
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Description

4-N-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine;hydrochloride is an organic compound belonging to the class of phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond . The compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine;hydrochloride typically involves the reaction of 4,4’-bipyridine with 1,4-dibromobenzene in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-N-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-N-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-N-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine;hydrochloride is unique due to its specific substitution pattern and the presence of both phenyl and pyrimidine rings. This structural arrangement contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4-N-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4.ClH/c17-13-6-8-14(9-7-13)20-16-10-15(18-11-19-16)12-4-2-1-3-5-12;/h1-11H,17H2,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVPZLXODHOWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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